Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
Description
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and an ethyl ester moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functionality, which allows for further derivatization.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(11)8(6-10)3-4-9-5-8/h9-10H,2-6H2,1H3 |
InChI Key |
ARHKXLMCYWZTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CO |
Origin of Product |
United States |
Preparation Methods
Process Overview:
- Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone of formula (II), typically protected or esterified at the nitrogen or carboxyl position.
- Enzymatic Step: Use of specific hydrolases (lipases or esterases) catalyzing enantioselective hydrolysis of ester groups attached to the pyrrolidinone ring.
- Outcome: Enrichment of one enantiomer with high optical purity (>99% ee), as demonstrated in patent US8344161B2, where lipase-catalyzed hydrolysis yields enantiomerically pure intermediates suitable for further transformations.
Key Features:
- Selectivity: High enantioselectivity achieved through enzyme choice and reaction conditions.
- Operational Conditions: Mild temperatures (~30°C), atmospheric pressure, aqueous-organic biphasic systems.
- Advantages: Avoids chromatographic separation and minimizes waste.
Data Table 1: Enzymatic Hydrolysis Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Enzyme | Lipases (e.g., Candida antarctica) | Selected for high enantioselectivity |
| Temperature | 25–40°C | Maintains enzyme activity |
| pH | 7.0–8.5 | Optimal for enzyme stability |
| Reaction Time | 12–24 hours | Ensures complete hydrolysis |
| Enzyme Loading | 10–20% w/w of substrate | Balances cost and efficiency |
Chemical Synthesis Pathways
Beyond enzymatic resolution, chemical routes involve multi-step synthesis starting from readily available chiral or achiral precursors. These pathways are optimized for high yield and stereocontrol.
Construction via Cyclization and Esterification
- Step 1: Synthesis of N-protected amino acid derivatives, such as N-Boc or N-Cbz protected amino acids.
- Step 2: Cyclization to form pyrrolidinone rings via intramolecular amidation or Mannich-type reactions.
- Step 3: Esterification at the 3-position (carboxylate group) using ethyl alcohol and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
- Step 4: Introduction of hydroxymethyl group at the 3-position through nucleophilic addition or oxidation-reduction sequences.
Direct Functionalization of Pyrrolidine Rings
- Hydroxymethylation: Using formaldehyde or paraformaldehyde in acidic or basic media to selectively install hydroxymethyl groups at the 3-position.
- Protection/Deprotection Strategies: To ensure regioselectivity, protecting groups such as Boc or Cbz are employed during intermediate steps.
Asymmetric Catalysis
- Use of chiral catalysts (e.g., chiral phosphines, BINOL derivatives) to induce stereoselectivity during key steps like addition or oxidation.
Data Table 2: Typical Chemical Synthesis Parameters
| Step | Reagents & Conditions | Yield (%) | Stereoselectivity (ee%) | Notes |
|---|---|---|---|---|
| Cyclization | N-protected amino acids, dehydrating agents | 70–85 | Not applicable | Intramolecular amidation |
| Esterification | Ethanol, acid catalyst | 80–90 | Not applicable | Forms ethyl ester at carboxylate |
| Hydroxymethylation | Formaldehyde, acid/base catalysis | 60–75 | Variable | Regioselective hydroxymethylation |
Advanced Synthetic Methods and Data
Recent patents, such as CA2568836C, describe enzyme-catalyzed enantioselective hydrolysis as a core step, emphasizing the advantages of high stereoselectivity, fewer steps, and avoidance of chromatography.
Enzymatic Resolution of Pyrrolidine Derivatives
Final Conversion to Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
- Hydroxymethylation: Achieved via formaldehyde addition under controlled conditions.
- Protection/Deprotection: Sequential steps to protect amine groups, followed by selective hydroxymethylation.
- Purification: Crystallization or precipitation, avoiding chromatography.
Data Table 3: Summary of Preparation Route
| Step | Key Reagents/Conditions | Advantages |
|---|---|---|
| Enantioselective hydrolysis | Lipase catalysis at mild conditions | High stereoselectivity, scalable |
| Hydroxymethylation | Formaldehyde, buffered aqueous media | Regioselective, high yield |
| Final purification | Crystallization, filtration | Cost-effective, minimal waste |
Summary and Process Optimization Considerations
| Aspect | Considerations | References/Notes |
|---|---|---|
| Enantioselectivity | Choice of enzyme, reaction conditions | US8344161B2, CA2568836C |
| Yield | Optimized reaction times, reagent purity | Patent data, literature reports |
| Scalability | Avoidance of chromatography, straightforward purification | Enzymatic methods preferred for scale-up |
| Cost-efficiency | Use of inexpensive starting materials, mild conditions | Patents emphasize process economy |
Chemical Reactions Analysis
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the hydroxymethyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid . Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol . . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a nitrogen-containing heterocycle. It has diverse biological activities and structural properties, making it useful in medicinal chemistry. The molecular formula of this compound is C8H15NO3, with a molecular weight of 173.21 g/mol. The compound's structure includes a hydroxymethyl group at the 3-position of the pyrrolidine ring, which contributes to its reactivity and potential biological interactions.
Applications in Scientific Research
This compound is primarily used as an intermediate in organic synthesis. Studies focus on its interactions with biological macromolecules, such as proteins and enzymes, which is crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary research suggests that this compound may exhibit strong binding affinities to certain enzyme targets, although detailed kinetic studies are needed to elucidate these interactions fully.
Potential as an Enzyme Inhibitor
The biological activity of this compound is mainly attributed to its potential as an enzyme inhibitor. It may interact with specific molecular targets, influencing various biochemical pathways. Compounds with similar structures can exhibit antimicrobial, antiviral, and anti-inflammatory properties, and their mechanisms of action are thought to involve binding to enzyme active sites and disrupting normal catalytic functions.
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . It can also interact with receptors, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 3-Methylpyrrolidine-3-carboxylate Hydrochloride (CID 54596083)
- Structure : Replaces the hydroxymethyl group with a methyl group.
- Key Differences : The methyl group reduces polarity, leading to lower solubility in aqueous media compared to the hydroxymethyl derivative.
- Synthesis : Prepared via esterification and subsequent hydrochloride salt formation, as seen in analogous protocols .
- Applications : Used as a chiral building block in drug synthesis, leveraging its rigid pyrrolidine core .
Ethyl 5-Oxopyrrolidine-3-carboxylate (CAS 36821-26-8)
- Structure : Features a ketone group at the 5-position instead of a hydroxymethyl group.
- Key Differences : The ketone introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). However, the absence of a hydroxymethyl group limits hydrogen-bonding interactions .
- Physicochemical Properties : Higher log P (lipophilicity) due to the ketone, reducing aqueous solubility compared to the hydroxymethyl analog .
Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)
- Structure : Contains a 2-oxo group and geminal dimethyl substituents at the 4-position.
- The oxo group enhances stability but reduces hydrogen-bonding capacity relative to hydroxymethyl .
Notes:
- Hydroxymethyl vs. Methyl : The hydroxymethyl group increases TPSA (Topological Polar Surface Area) by ~11.1 Ų compared to methyl, favoring solubility and target engagement in polar environments .
- Ketone vs. Hydroxymethyl : The 5-oxo derivative’s ketone lowers metabolic stability but offers sites for covalent modifications .
Biological Activity
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula CHNO and a molecular weight of 173.21 g/mol, exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological macromolecules.
Chemical Structure and Properties
The compound features a hydroxymethyl group at the 3-position of the pyrrolidine ring, which enhances its reactivity and potential for biological interactions. Its structure allows it to participate in various biochemical pathways, making it a candidate for therapeutic applications.
Research indicates that this compound may exert its biological effects through enzyme inhibition. The exact mechanisms are still under investigation, but it is believed that the compound can bind to enzyme active sites, disrupting normal catalytic functions. This property is similar to other compounds with analogous structures, which have demonstrated antimicrobial, antiviral, and anti-inflammatory activities.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties. For instance, compounds structurally related to it have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity, which warrants further investigation into this compound's efficacy against specific pathogens .
Anticancer Potential
The pyrrolidine scaffold has been recognized for its versatility in drug discovery, particularly in anticancer research. Studies have indicated that derivatives of pyrrolidine can exhibit selective activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This compound's structural features may allow it to engage with molecular targets involved in cancer progression, potentially leading to novel therapeutic strategies .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it can be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 2-oxopyrrolidine-3-carboxylate | CHNO | Contains a keto group instead of a hydroxymethyl group |
| Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | CHClN | Hydrochloride salt form with different solubility properties |
| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | CHNO | Features a benzyl group instead of an ethyl group |
This table highlights the structural variations among these compounds and suggests potential avenues for further research into their biological activities.
Case Studies and Research Findings
Recent studies have focused on the binding affinities of this compound to specific enzymes. For example, work involving X-ray crystallography has provided insights into how modifications to the pyrrolidine ring can influence enzyme inhibition. Additionally, structure–activity relationship (SAR) studies have indicated that certain substituents on the pyrrolidine scaffold can significantly enhance biological activity against specific targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For example, hydroxymethylation at the 3-position can be achieved via nucleophilic substitution or hydroxyl group protection/deprotection sequences. Key steps include:
- Reagents : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups for amine protection .
- Purification : Column chromatography (silica gel) or recrystallization to isolate enantiomerically pure forms .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : Assign stereochemistry using H-H COSY and NOESY to resolve diastereomers .
- Infrared (IR) Spectroscopy : Confirm ester (C=O, ~1730 cm) and hydroxyl (-OH, ~3400 cm) groups .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, as demonstrated in structurally related pyrrolidine derivatives .
Q. What are the typical chemical transformations of this compound?
- Reactivity :
- Ester Hydrolysis : Convert to carboxylic acid derivatives under acidic (HCl) or basic (NaOH) conditions .
- Hydroxymethyl Oxidation : Use TEMPO/NaClO to form a ketone or carboxylic acid .
- Amide Coupling : Activate the ester with DCC/HOBt for peptide bond formation .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Strategies :
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, as seen in asymmetric synthesis of ethyl pyrrolidine carboxylates .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s catalyst) to separate enantiomers .
- Validation : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How do substituents (e.g., hydroxymethyl vs. trifluoromethyl) influence biological activity?
- Comparative Analysis (based on structurally analogous compounds):
- Methodology : Perform molecular docking studies to predict interactions with biological targets (e.g., enzymes, GPCRs) .
Q. How should researchers address contradictions in reaction yield data?
- Troubleshooting Framework :
Variable Screening : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .
Replication : Repeat reactions ≥3 times under controlled conditions to assess reproducibility.
Byproduct Analysis : Employ LC-MS to detect side products (e.g., over-oxidation, dimerization) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Approaches :
- Density Functional Theory (DFT) : Calculate transition-state energies for ester hydrolysis or hydroxyl group reactions .
- Molecular Dynamics (MD) : Simulate interactions with solvents or enzymes to optimize reaction conditions .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s inhibitory activity against Enzyme X.
- Resolution Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
